molecular formula C18H13ClFN3O2S B2455380 4-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1007478-72-9

4-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2455380
CAS RN: 1007478-72-9
M. Wt: 389.83
InChI Key: DWNOEOATUAIKFM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It likely belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It may be used as intermediates for pharmaceutical and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various precursors. For instance, a compound was synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol solvent in the absence of a catalyst . Another method involved the catalytic protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include various transformations. For instance, the Suzuki–Miyaura-coupling is a common reaction involving organoboron compounds . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Synthetic Applications

  • Fluorinated Pyrazoles as Building Blocks: Fluorinated pyrazoles, including those with additional functional groups for further functionalization, are crucial in medicinal chemistry for creating new molecules with potential therapeutic uses. A synthetic strategy for new 3-amino-4-fluoropyrazoles, which could be similar in reactivity to the query compound, emphasizes the role of such structures in synthesizing novel therapeutic agents (Surmont et al., 2011).

Medicinal Chemistry Applications

  • Antipathogenic Activities: The study of thiourea derivatives, including those related to benzamide and containing fluorophenyl groups, demonstrates significant antimicrobial activities against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests compounds with the query structure could be explored for their antipathogenic potential (Limban et al., 2011).

Antiviral Activities

  • Anti-Influenza Virus Activity: Benzamide-based derivatives, including those structurally related to the query compound, have been synthesized and found to possess significant antiviral activities against the H5N1 influenza virus, indicating the potential for compounds with similar structures to be used in antiviral research (Hebishy et al., 2020).

Polymer Chemistry Applications

  • Synthesis of Polyamides and Polyimides: The creation of polymers containing pyrazoline moieties, potentially related to the structural features of the query compound, highlights the application of such compounds in developing new materials with enhanced thermal stability and solubility properties (Mikroyannidis, 1997).

properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2S/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-26(25)10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNOEOATUAIKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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